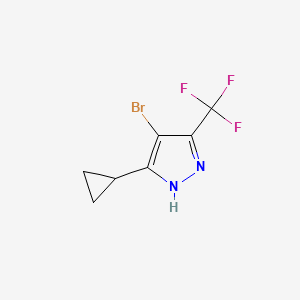

4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-4-5(3-1-2-3)12-13-6(4)7(9,10)11/h3H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNRMLCPPUFBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Core and Introduction of the Trifluoromethyl Group

Cyclocondensation of Hydrazine with Trifluoromethylated 1,3-Dicarbonyl Compounds

The pyrazole ring is typically formed by the cyclocondensation reaction of hydrazine derivatives with 1,3-diketones or β-keto esters bearing trifluoromethyl groups. For example, 1,1,1-trifluoro-4-methoxy-alken-2-ones serve as starting materials that react with phenylhydrazine or substituted hydrazines to yield 5-(trifluoromethyl)-1H-pyrazoles. This method allows the direct incorporation of the trifluoromethyl group at the 5-position of the pyrazole ring during ring formation, ensuring regioselectivity and high efficiency.

-

The cyclocondensation typically proceeds in acetic acid at room temperature over 24 hours. The crude pyrazole intermediates are purified by extraction and column chromatography to obtain pure trifluoromethyl-substituted pyrazoles.

Introduction of the Cyclopropyl Group at Position 3

Cyclopropyl Substitution Strategies

The cyclopropyl group can be introduced either by starting from cyclopropyl-substituted precursors or by subsequent cyclopropanation reactions. In the case of 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole, the cyclopropyl group is typically introduced at the 3-position of the pyrazole ring either via:

Use of cyclopropyl-substituted hydrazines or diketones in the initial cyclocondensation step.

Post-pyrazole ring formation functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions involving cyclopropyl halides or diazo compounds.

The exact synthetic details for cyclopropyl installation are less frequently detailed but are critical for obtaining the desired substitution pattern.

Bromination at Position 4 of the Pyrazole Ring

Selective Bromination Using N-Bromosuccinimide (NBS)

Bromination at the 4-position is commonly achieved by treating the pyrazole intermediate with N-bromosuccinimide (NBS) under controlled conditions. This reagent selectively brominates the pyrazole ring without affecting other substituents. The reaction is usually performed at ambient temperature in solvents such as dichloromethane or acetic acid, with reaction times ranging from a few hours to overnight.

-

For instance, bromination of 5-(trifluoromethyl)-1H-pyrazoles with NBS yields 4-bromo-5-(trifluoromethyl)-1H-pyrazoles in good yields, which can then be further functionalized at the 3-position.

Representative Synthetic Route Summary

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclocondensation to form 5-(trifluoromethyl)-1H-pyrazole | Hydrazine + trifluoromethylated diketone, AcOH, 25°C, 24 h | 70-85 | Purification by column chromatography |

| 2 | Bromination at 4-position | NBS, DCM or AcOH, RT, 3-20 h | 75-90 | Selective bromination, mild conditions |

| 3 | Introduction of cyclopropyl group at 3-position | Cyclopropyl-substituted hydrazine or cross-coupling with cyclopropyl halide | Variable | May require metal catalysis, e.g., Pd-catalyzed coupling |

| 4 | Purification | Column chromatography, recrystallization | - | Ensures high purity for downstream applications |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cycloaddition reactions: The pyrazole ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a reduced form of the compound.

Scientific Research Applications

4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom and cyclopropyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The compound’s unique combination of bromine, cyclopropyl, and trifluoromethyl groups distinguishes it from other brominated pyrazoles. Below is a comparative analysis:

Table 1: Key Comparisons with Analogous Pyrazoles

Key Observations :

Substituent Influence on Reactivity: The cyclopropyl group in the target compound introduces steric hindrance and electronic effects distinct from phenyl or methyl groups. Bromine position: Bromine at the 4-position (as in the target compound) vs. 5-position (e.g., 5-Bromo-1-methyl-3-CF₃-pyrazole) affects regioselectivity in further functionalization. Bromine at the 4-position is more reactive in cross-coupling reactions (e.g., Sonogashira) .

Trifluoromethyl Group :

- The -CF₃ group enhances metabolic stability and lipophilicity, making such compounds attractive in drug design. For instance, 2bp (a Celecoxib analogue) leverages -CF₃ for improved pharmacokinetics .

Synthetic Methods: The target compound is synthesized via bromination of precursor pyrazoles, similar to 3b and 3c . However, introducing cyclopropyl groups may require specialized routes (e.g., cyclocondensation of enones with hydrazines) compared to phenyl-substituted derivatives .

Biological Activity

4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole (CAS No. 1057659-72-9) is a pyrazole derivative notable for its unique structural features, which include a bromine atom, a cyclopropyl group, and a trifluoromethyl group. These characteristics contribute to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

- Molecular Formula : C7H6BrF3N2

- Molecular Weight : 239.04 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom can influence binding affinity to various biological targets.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. The compound is hypothesized to modulate enzyme activity through competitive inhibition or allosteric modulation. The trifluoromethyl group may also play a role in enhancing the compound's stability against metabolic degradation.

Biological Activity Studies

Research has demonstrated that this compound exhibits various biological activities, including:

- Enzyme Inhibition :

-

Antiparasitic Activity :

- Preliminary findings suggest that modifications in the pyrazole structure can lead to enhanced antiparasitic properties. For instance, related compounds have shown significant efficacy against malaria parasites .

- The incorporation of polar functionalities has been linked to improved solubility and bioavailability, which are critical for therapeutic effectiveness.

-

Antimicrobial Properties :

- Some studies have reported antimicrobial activity associated with similar pyrazole derivatives, indicating that this compound may also possess such properties .

Case Studies

Several case studies highlight the biological implications of this compound:

Case Study 1: Enzyme Interaction

A study focusing on the interaction of pyrazoles with PfATP4 (a sodium pump in malaria parasites) demonstrated that structural modifications could significantly alter enzyme inhibition potency. The introduction of specific substituents, including trifluoromethyl groups, was found to enhance binding affinity and metabolic stability .

Case Study 2: Antiparasitic Optimization

Further optimization of related compounds revealed that balancing lipophilicity and hydrophilicity is crucial for maintaining antiparasitic activity while improving solubility. For example, modifications leading to increased lipophilicity resulted in enhanced potency against Plasmodium falciparum .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine, Cyclopropyl, Trifluoromethyl | Enzyme inhibition, potential antiparasitic |

| 4-Bromo-3-cyclopropyl-5-fluorophenol | Bromine, Cyclopropyl, Fluorophenol | Moderate enzyme inhibition |

| 3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole | Cyclopropyl, Trifluoromethyl | Lower activity compared to brominated variant |

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves bromination of a pre-functionalized pyrazole core. A common approach includes:

- Step 1: Cyclopropane introduction via [3+2] cycloaddition or alkylation of a pyrazole precursor.

- Step 2: Bromination using N-bromosuccinimide (NBS) under mild conditions (e.g., DMF, 0–25°C), achieving regioselective bromination at the 4-position .

- Step 3: Trifluoromethylation via Ullmann coupling or halogen exchange with CuCF₃ reagents.

Key variables:

- Temperature: Lower temperatures (≤25°C) minimize side reactions from the electron-withdrawing trifluoromethyl group .

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance bromination efficiency but may require strict anhydrous conditions .

- Catalyst: Pd/Cu catalysts improve trifluoromethyl group incorporation .

Advanced: How can computational modeling resolve steric and electronic conflicts during functionalization?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict steric clashes between the cyclopropyl and trifluoromethyl groups, which hinder electrophilic substitution at the 4-position. Strategies include:

- Conformational analysis: Identify low-energy conformers where bromination is sterically accessible .

- Electrostatic potential maps: Highlight electron-deficient regions (e.g., C-4) for targeted bromination .

- Transition-state modeling: Optimize reaction pathways for cross-couplings (e.g., Suzuki-Miyaura) by assessing ligand-metal interactions .

Basic: What spectroscopic techniques validate the structure and purity of this compound?

Answer:

- 1H/13C NMR: Confirm substituent positions. The cyclopropyl group shows distinct splitting patterns (e.g., 1H NMR: δ 1.2–1.5 ppm for cyclopropyl CH₂; 19F NMR: δ -60 to -65 ppm for CF₃) .

- HRMS (ESI+): Validate molecular weight (C₇H₇BrF₃N₂, [M+H]+ = 271.97) .

- X-ray crystallography: Resolve bond angles and torsional strain between substituents (e.g., C4-Br bond length ≈ 1.89 Å) .

Advanced: Why does the trifluoromethyl group complicate regioselective functionalization, and how is this mitigated?

Answer:

The CF₃ group’s strong electron-withdrawing effect deactivates the pyrazole ring, reducing reactivity toward electrophiles. Solutions include:

- Directed ortho-metalation (DoM): Use lithium bases (e.g., LDA) to deprotonate N-H, directing bromination to C-4 .

- Protecting groups: Temporarily mask the cyclopropyl group with TMSCl to reduce steric hindrance during trifluoromethylation .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

- Thermogravimetric analysis (TGA): Decomposition onset >150°C, indicating thermal stability .

- pH stability studies: Hydrolytic degradation occurs in alkaline conditions (pH >10) via CF₃ group hydrolysis. Store at pH 4–7 in inert atmospheres .

Advanced: What strategies improve catalytic efficiency in cross-coupling reactions with this compound?

Answer:

- Ligand design: Bulky ligands (XPhos, SPhos) enhance Pd-catalyzed couplings by reducing steric crowding .

- Microwave-assisted synthesis: Accelerate Suzuki-Miyaura reactions (e.g., 80°C, 30 min) with 10 mol% Pd(OAc)₂ .

Basic: How do substituents influence the compound’s bioactivity in enzyme inhibition studies?

Answer:

- Cyclopropyl: Enhances lipophilicity (logP ≈ 2.8), improving membrane permeability .

- CF₃: Increases binding affinity to hydrophobic enzyme pockets (e.g., COX-2 inhibition IC₅₀ ≈ 12 µM) .

- Br: Acts as a hydrogen-bond acceptor, targeting catalytic residues (e.g., serine proteases) .

Advanced: What chromatographic methods resolve co-eluting impurities during purification?

Answer:

- HPLC: Use C18 columns with 0.1% TFA in H₂O/MeCN (gradient: 40%→90% MeCN over 20 min) .

- Preparative TLC: Hexane/EtOAc (3:1) separates brominated byproducts (Rf ≈ 0.4 vs. 0.6 for impurities) .

Basic: How does this compound compare to analogs (e.g., 4-Cl or 4-I derivatives) in reactivity?

Answer:

- Electrophilicity: Br > Cl > I in SNAr reactions (krel = 1.0, 0.3, 0.1) due to leaving-group ability .

- Steric effects: Cyclopropyl reduces reactivity compared to methyl analogs (e.g., 30% lower yield in Buchwald-Hartwig aminations) .

Advanced: What in silico tools predict metabolite formation and toxicity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.